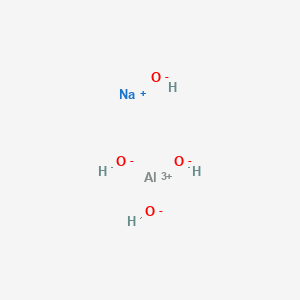

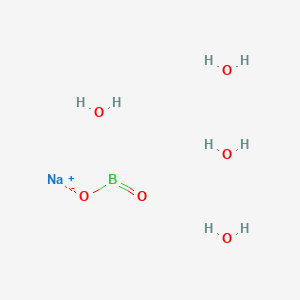

Sodium metaborate tetrahydrate

Vue d'ensemble

Description

Sodium metaborate tetrahydrate is a colorless crystalline solid that serves as a Boron source in the synthesis of NaBH4 . It finds applications in the textile industry, as well as in flame retardants and additives .

Synthesis Analysis

Sodium metaborate tetrahydrate (NaB(OH)4·2H2O) was synthesized by reaction of anhydrous borax (Na2O·2B2O3) with sodium hydroxide (NaOH) under conditions at 90 °C for 150 min . The structure was characterized by X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Scanning electron microscope (SEM) and Thermogravimetric (TG) analyses .Molecular Structure Analysis

The structure of Sodium metaborate tetrahydrate was characterized by X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Scanning electron microscope (SEM) and Thermogravimetric (TG) analyses .Chemical Reactions Analysis

The thermal decomposition of Sodium metaborate tetrahydrate proceeds via successive thermal dehydration and decomposition occurring at different temperatures to form sodium metaborate . The stages of the solid-state reaction used for production NaBO2 were also analyzed by XRD .Physical And Chemical Properties Analysis

Sodium metaborate tetrahydrate is a colorless crystalline solid . It serves as a Boron source in the synthesis of NaBH4 .Applications De Recherche Scientifique

Carbon Capture and Utilization (CCU)

Specific Scientific Field

Summary

Experimental Procedures

Results and Outcomes

- Hydrogen Economy :

Catalysis for Organic Pollutant Removal

Specific Scientific Field

Summary

Experimental Procedures

Results and Outcomes

Flame-Retardant Properties in Coatings

Specific Scientific Field

Summary

Experimental Procedures

Results and Outcomes

These are just three of the six unique applications of sodium metaborate tetrahydrate. If you’d like to explore more, feel free to ask! 😊

Safety And Hazards

Sodium metaborate tetrahydrate causes serious eye irritation and is suspected of damaging the unborn child . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

Orientations Futures

Sodium metaborate tetrahydrate is a by-product of sodium borohydride (NaBH4) hydrolysis reaction to produce H2 . It has been studied for the carbonation of sodium metaborate and the synthesis of high added value chemicals via NaBO2 and carbon dioxide (CO2) . This transformation into commercial chemicals is quite important in order to provide a mutual benefit to global warming issue and hydrogen economy .

Propriétés

IUPAC Name |

sodium;oxido(oxo)borane;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO2.Na.4H2O/c2-1-3;;;;;/h;;4*1H2/q-1;+1;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKYJVJWXKRTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)[O-].O.O.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH8NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049780 | |

| Record name | Sodium metaborate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium metaborate tetrahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21715 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium metaborate tetrahydrate | |

CAS RN |

10555-76-7 | |

| Record name | Sodium metaborate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)